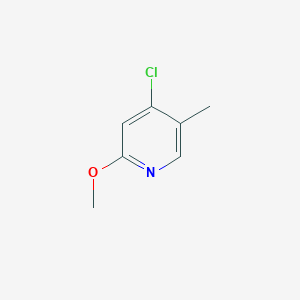

4-Chloro-2-methoxy-5-methylpyridine

Description

Contextual Significance of Substituted Pyridine (B92270) Systems in Advanced Chemical Synthesis

Substituted pyridine systems are a cornerstone of modern organic chemistry due to their prevalence in a vast array of biologically active molecules. prepchem.comnih.gov The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, serves as a critical scaffold in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govsigmaaldrich.com The nitrogen atom imparts unique electronic properties to the ring, influencing its reactivity and its ability to act as a ligand for metal catalysts or to form hydrogen bonds, which is crucial for biological interactions. sigmaaldrich.comscispace.com

The development of mild and efficient methods for creating highly substituted pyridines is a significant goal in synthetic chemistry. prepchem.com Traditional methods often require harsh conditions or have limited tolerance for various functional groups. prepchem.com Therefore, research continues to focus on novel synthetic routes, such as condensation reactions, cycloadditions, and cross-coupling reactions, to provide flexible and modular access to diverse pyridine structures. prepchem.combldpharm.com The ability to precisely control the substitution pattern on the pyridine core allows chemists to fine-tune the steric and electronic properties of a molecule, which is essential for developing new drugs and specialized chemicals. prepchem.comnih.gov

Rationale for Dedicated Academic Inquiry into 4-Chloro-2-methoxy-5-methylpyridine

The specific arrangement of chloro, methoxy (B1213986), and methyl groups on the pyridine ring of this compound makes it a valuable intermediate for the synthesis of more complex molecular architectures. Halogenated pyridines, such as this compound, are particularly important because the chlorine atom can be readily displaced through nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of other functional groups at a specific position on the pyridine ring.

For instance, related isomers like 4-chloro-3-methoxy-2-methylpyridine (B28138) are key intermediates in the synthesis of proton pump inhibitors such as pantoprazole. google.com While not the direct precursor, the study of this compound is driven by the potential to create novel analogues of existing drugs or entirely new classes of compounds. The methoxy and methyl groups also influence the reactivity of the pyridine ring and can be crucial for the biological activity of the final product. The academic inquiry into such compounds is therefore aimed at exploring these synthetic possibilities and creating libraries of new molecules for testing in various applications.

Scope and Objectives of Research in the Field of this compound Chemistry

Research focused on this compound and its isomers primarily revolves around its application as a versatile building block in organic synthesis. The main objectives of this research can be summarized as follows:

Development of Efficient Synthetic Pathways: A key objective is to establish high-yield, cost-effective, and environmentally friendly methods for the synthesis of this compound itself. This includes optimizing reaction conditions and exploring novel catalytic systems.

Exploration of Reactivity: Researchers aim to fully characterize the reactivity of this compound. This involves studying its participation in various chemical transformations, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to understand how the substituents influence the outcome of these reactions.

Synthesis of Novel Compounds: The ultimate goal is to utilize this compound as a starting material for the creation of new molecules with potential applications in medicinal chemistry and materials science. By modifying the substituents, chemists can systematically alter the properties of the resulting compounds and screen them for desired biological or physical properties. For example, its close relatives are used in the development of anti-inflammatory and anti-cancer drugs, as well as herbicides and fungicides. patsnap.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methoxy-5-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-4-9-7(10-2)3-6(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPHODMQQURMEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 Methoxy 5 Methylpyridine and Its Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Core

De novo synthesis, or the construction of the pyridine ring from acyclic precursors, offers a powerful strategy for introducing desired substitution patterns from the outset. Several classical and modern cyclization methods can be adapted for this purpose.

Cyclization Reactions for Pyridine Ring Formation with Specific Substitution Patterns

The assembly of a pyridine ring with a predetermined arrangement of substituents is achievable through various condensation and cycloaddition reactions. For a 5-methyl substituted pattern, a key approach involves the condensation of smaller, readily available building blocks.

One notable method involves the initial condensation of propionaldehyde (B47417) with an acrylic ester to generate a methyl 4-formylpentanoate intermediate. This intermediate can then be cyclized with a nitrogen source, such as an ammonium (B1175870) compound, to form 5-methyl-3,4-dihydro-2(1H)-pyridone. google.comepo.org This dihydropyridone is a versatile precursor that already contains the crucial C-5 methyl group and can undergo further transformations to achieve the final product.

Other established methods for pyridine synthesis, while not directly reported for this specific target, offer adaptable frameworks:

Bohlmann-Rahtz Synthesis : This method involves the condensation of an enamine with an ethynylketone to produce an aminodiene, which then undergoes cyclodehydration. wikipedia.orgorganic-chemistry.org By carefully selecting the enamine and ethynylketone starting materials, a variety of substitution patterns can be achieved. researchgate.netjk-sci.comyoungin.com

Kröhnke Synthesis : This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.orgdrugfuture.comacs.org It is particularly useful for creating poly-aryl substituted pyridines but can be adapted for other substitution patterns. acs.orgwikipedia.org

Hantzsch Dihydropyridine (B1217469) Synthesis : A classical method that condenses an aldehyde, a β-ketoester, and ammonia. researchgate.netyoutube.comyoutube.com The resulting dihydropyridine requires a subsequent oxidation step to yield the aromatic pyridine ring.

These methods highlight the flexibility available to synthetic chemists for constructing the pyridine core with the desired C-5 methyl substituent integrated from the beginning of the synthetic sequence.

Strategies for Regioselective Introduction of Chloro, Methoxy (B1213986), and Methyl Groups

Once the 5-methylpyridine core is established, for instance as 2-hydroxy-5-methylpyridine (B17766) (the tautomer of 5-methyl-2(1H)-pyridone), the next challenge is the regioselective introduction of the chloro and methoxy groups at the C-4 and C-2 positions, respectively.

The electronic nature of the pyridine ring, an electron-deficient heterocycle, dictates its reactivity. Nucleophilic substitution is favored at the C-2, C-4, and C-6 positions, while electrophilic substitution typically occurs at C-3 and C-5. The presence of a hydroxyl or methoxy group at C-2 further influences this reactivity.

A logical de novo strategy would proceed as follows:

Synthesis of a 5-methyl-2,4-dihydroxypyridine precursor : Building upon the cyclization of methyl 4-formylpentanoate, one could envision a pathway leading to a pyridine-2,4-dione structure.

Selective Methoxylation at C-2 : The hydroxyl group at C-2 is generally more reactive towards alkylation than the one at C-4. Treatment with a methylating agent would likely yield a 2-methoxy-4-hydroxypyridine intermediate.

Chlorination at C-4 : The remaining hydroxyl group at the C-4 position can then be converted to a chloro group using standard chlorinating agents like phosphorus oxychloride (POCl₃). youngin.commdpi.com

This stepwise approach, building the core first and then tailoring the functional groups, leverages fundamental principles of pyridine reactivity to control the final substitution pattern.

Functional Group Interconversion and Derivatization Routes

An alternative to de novo synthesis is to start with a pre-formed pyridine ring and introduce the required functional groups through a series of interconversions. A common and versatile starting material for this approach is 2-hydroxy-5-methylpyridine, which can be synthesized from 2-amino-5-methylpyridine (B29535). orgsyn.org

Halogenation Techniques for Introducing Chlorine at the 4-Position

The introduction of a chlorine atom at the C-4 position is typically achieved by converting a C-4 hydroxyl group (or its pyridone tautomer) into a chloride. The most common and robust reagent for this transformation is phosphorus oxychloride (POCl₃), often used in combination with phosphorus pentachloride (PCl₅) or as a standalone reagent. indianchemicalsociety.com

For example, the conversion of a 4-pyridone to a 4-chloropyridine (B1293800) is a well-established procedure. A solution of the pyridone is heated in excess phosphorus oxychloride to yield the chlorinated product. youngin.com In some cases, the reaction can be performed solvent-free at high temperatures. mdpi.comresearchgate.net

A plausible route to the target compound involves the chlorination of a 2-methoxy-5-methyl-4(1H)-pyridone intermediate. This reaction would be analogous to the reported synthesis of 4-chloro-3-methoxy-2-methylpyridine (B28138) from the corresponding 4-pyridone. youngin.com

Methoxylation Strategies for the 2-Position

Introducing a methoxy group at the C-2 position is readily accomplished by the O-methylation of the corresponding 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine). This reaction is a variation of the Williamson ether synthesis.

A typical procedure involves treating the 2-pyridone with a base, such as potassium hydroxide (B78521), to form the pyridoxide salt, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate. This method has been successfully used to synthesize 5-methoxy-2-methylpyridine (B1356525) from 3-hydroxy-6-methylpyridine. organic-chemistry.org

Alternatively, one could start with a 2,4-dichloropyridine (B17371) derivative, such as 2,4-dichloro-5-methylpyridine. chemicalbook.comnih.gov The challenge then becomes the selective substitution of the C-2 chlorine over the C-4 chlorine. In nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines (a related heterocycle), the C-4 position is often more reactive than the C-2 position. guidechem.comnih.gov However, specific conditions and nucleophiles can alter this selectivity. For pyridines, while the C-2 and C-4 positions are both activated, subtle electronic and steric factors can be exploited to favor substitution at the desired position. For instance, reaction with sodium methoxide (B1231860) under carefully controlled conditions could potentially favor methoxylation at the C-2 position.

Methyl Group Installation and Modification at the 5-Position

While de novo strategies that incorporate the methyl group from the start are often most efficient, methods exist for its installation onto a pre-formed pyridine ring. However, direct C-H methylation at the C-5 position of a 2-methoxy-4-chloropyridine is challenging due to the electronic deactivation of the ring.

More feasible routes involve starting with a pyridine that already contains the C-5 methyl group. As mentioned, 2-amino-5-methylpyridine is a viable starting material that can be converted to 2-hydroxy-5-methylpyridine via a diazotization reaction followed by hydrolysis. orgsyn.org Similarly, 2-chloro-5-methylpyridine (B98176) is another key precursor, which can be prepared from 5-methyl-3,4-dihydro-2(1H)-pyridone through halogenation and subsequent chlorination steps. google.comepo.org

Once a key intermediate like 2-hydroxy-5-methylpyridine or 2-chloro-5-methylpyridine is in hand, further functionalization at the C-4 and C-2 positions can be carried out as described in the sections above to complete the synthesis of 4-Chloro-2-methoxy-5-methylpyridine. For example, 2-chloro-5-methylpyridine can be oxidized to its N-oxide, which facilitates subsequent functionalization at the C-4 position before introducing the methoxy group at C-2. google.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The growing emphasis on environmental sustainability has spurred the development of greener synthetic routes for specialty chemicals, including this compound. This involves the application of the twelve principles of green chemistry, focusing on areas such as the use of environmentally benign catalysts, sustainable solvents, and strategies to maximize atom economy and minimize waste. youtube.comyoutube.com

Development of Environmentally Benign Catalytic Systems

The synthesis of pyridine derivatives is increasingly moving away from stoichiometric reagents towards more sustainable catalytic systems. youtube.com Research has focused on developing catalysts that are effective in small amounts, can be recycled, and avoid the use of hazardous materials. youtube.comnih.gov For instance, the use of heteropolyacids like Wells-Dawson heteropolyacids has been explored as a recyclable catalyst for the synthesis of functionalized pyridines. conicet.gov.ar In some cases, metal-free protocols are being developed, which offer an environmentally benign alternative to traditional metal-catalyzed reactions. nih.govnih.govacs.org The development of catalysts for the synthesis of methylpyridines, which can be precursors, has also been a subject of study, with a focus on optimizing catalyst composition to maximize yield and selectivity at specific temperatures. semanticscholar.org

Utilization of Sustainable Solvents and Solvent-Free Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous solvents, which contribute significantly to the environmental impact of chemical processes. skpharmteco.comyoutube.com Green chemistry principles encourage the use of safer solvents or, ideally, solvent-free reaction conditions. youtube.comyoutube.com

Atom Economy and Waste Minimization Strategies

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a cornerstone of green chemistry. youtube.com Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Strategies to improve atom economy in the synthesis of pyridine derivatives include the use of multi-component reactions where several starting materials are combined in a single step to form the final product with minimal byproducts. researchgate.netdocumentsdelivered.com One-pot reactions, where multiple transformations are carried out in the same reactor without isolating intermediates, also contribute to waste minimization. nih.gov For example, a method for synthesizing 4-chloro-3-methoxy-2-methyl-4-pyridine has been developed that reduces acidic wastewater by treating excess phosphorus oxychloride with DMF to produce a Vilsmeier reagent as a byproduct. google.comscispace.com Furthermore, minimizing the use of protecting groups and other temporary modifications can reduce the number of reaction steps and the amount of waste generated. youtube.comnih.gov The European Union's stringent REACH regulations and waste management standards are also driving manufacturers to adopt more sustainable practices.

Chemo- and Regioselective Synthesis of Analogues and Isomers

The precise control of substituent placement on the pyridine ring is crucial for tailoring the properties of its derivatives. Chemo- and regioselective synthetic methods allow for the targeted synthesis of specific isomers and analogues of this compound.

Directed Synthesis of Specific Positional Isomers (e.g., 2-chloro-4-methoxy-5-methylpyridine, 5-chloro-2-methoxy-4-methylpyridine)

The synthesis of specific positional isomers of substituted pyridines often requires carefully designed synthetic routes. For example, the synthesis of 2-chloro-5-methylpyridine, an isomer of interest, can be achieved through a multi-step process starting from the condensation of propionaldehyde and an acrylic ester. epo.orggoogle.com The resulting dihydropyridone is then halogenated and dehydrohalogenated to form 2-hydroxy-5-methylpyridine, which is subsequently chlorinated. epo.org

The regioselectivity of reactions on the pyridine ring can be influenced by the existing substituents and the choice of reagents and reaction conditions. For instance, the addition of malonate anions to pyridine N-oxide derivatives, activated by trifluoromethanesulfonic anhydride, can selectively yield either 2- or 4-substituted pyridines. nih.gov The synthesis of 4-chloro-2-pyridinecarboxylate hydrochloride, a related structure, involves a sequence of reactions starting from 2-methyl-4-nitropyridine-N-oxide. patsnap.com Similarly, processes for preparing 2-chloro-5-chloromethyl-pyridine from 2-alkoxy-5-alkoxymethyl-pyridine derivatives have been developed. google.com The synthesis of a precursor to a pharmaceutical, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-prop-2-ynyl-1,3-thiazol-2-amine, highlights the importance of controlling isomerism in complex molecules. wipo.int

Selective Functionalization in Multi-substituted Pyridine Frameworks

The functionalization of already substituted pyridine rings presents a significant challenge due to the influence of existing groups on the reactivity and selectivity of subsequent reactions. snnu.edu.cnnih.gov Directed metalation, using reagents like TMP (2,2,6,6-tetramethylpiperidyl) bases, allows for the selective functionalization of specific positions on the pyridine ring. nih.gov

Late-stage functionalization techniques are particularly valuable for introducing new functional groups into complex, multi-substituted pyridines. acs.org One such method involves C–H fluorination followed by nucleophilic aromatic substitution of the installed fluoride, enabling the introduction of various functionalities under mild conditions. acs.org The regioselectivity of these reactions can often be controlled by the electronic and steric properties of the existing substituents. For example, in 3,5-disubstituted pyridines, fluorination can be directed to the position adjacent to an ether substituent with high selectivity. acs.org The development of methods for the selective amination of polyhalogenated pyridines using non-metal systems in water further expands the toolkit for creating diverse pyridine analogues. nih.govnih.gov

Chemical Reactivity and Transformation Studies of 4 Chloro 2 Methoxy 5 Methylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing aromatic rings, particularly those activated by electron-withdrawing groups or containing heteroatoms like nitrogen. nih.gov In the case of 4-Chloro-2-methoxy-5-methylpyridine, the pyridine (B92270) nitrogen enhances the electrophilicity of the ring, facilitating nucleophilic attack.

Substitution at the 4-Chloro Position with Diverse Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)

The chlorine atom at the 4-position of this compound is a good leaving group in SNAr reactions, allowing for its displacement by a variety of nucleophiles.

Amines as Nucleophiles: The reaction of this compound with amines is a common method for synthesizing 4-amino-substituted pyridines. These reactions are typically carried out by heating the reactants, often in the presence of a base to neutralize the HCl generated. youtube.com The nitrogen atom of the amine attacks the carbon bearing the chlorine, leading to the substitution product.

Thiols as Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent nucleophiles for SNAr reactions. chemrxiv.org Their high nucleophilicity allows for the efficient formation of 2-thiopyridine derivatives from 2-halopyridines. chemrxiv.org While specific studies on this compound with a wide range of thiols are not extensively detailed in the provided results, the general reactivity of halopyridines suggests that such reactions are feasible. chemrxiv.org

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides and phenoxides, can also displace the 4-chloro substituent. For instance, reaction with sodium methoxide (B1231860) can lead to the corresponding 4-methoxy derivative. rsc.org These reactions often require elevated temperatures to proceed at a reasonable rate.

Table 1: Examples of SNAr Reactions with this compound Analogs

| Nucleophile | Product Type | General Reaction Conditions |

| Amines (e.g., primary, secondary) | 4-Amino-2-methoxy-5-methylpyridine derivatives | Heating, often with a base youtube.com |

| Thiols/Thiolates | 4-Thioether-2-methoxy-5-methylpyridine derivatives | Often at room temperature or with mild heating chemrxiv.org |

| Alkoxides/Phenoxides | 4-Ether-2-methoxy-5-methylpyridine derivatives | Elevated temperatures rsc.org |

Mechanistic Investigations of SNAr Pathways

The generally accepted mechanism for SNAr reactions on activated aromatic systems, including halopyridines, is a two-step addition-elimination process. nih.gov

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom bonded to the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity of the pyridine ring is temporarily disrupted in this step. youtube.com

Leaving Group Departure: The negative charge in the Meisenheimer complex is redistributed, leading to the expulsion of the chloride ion and the restoration of the aromatic pyridine ring. youtube.com

In some cases, particularly with very strong nucleophiles or specific substitution patterns, a concerted SNAr mechanism, where bond formation and bond cleavage occur in a single transition state, has been proposed and computationally studied. nih.gov

Factors Influencing Reactivity and Regioselectivity in SNAr (e.g., electronic effects, steric hindrance)

Several factors govern the rate and outcome of SNAr reactions involving this compound.

Electronic Effects:

Electron-donating and -withdrawing groups: The methoxy (B1213986) group at the 2-position and the methyl group at the 5-position are electron-donating groups. Electron-donating substituents generally decrease the rate of SNAr reactions by reducing the electrophilicity of the pyridine ring. researchgate.net Conversely, electron-withdrawing groups enhance reactivity. ponder.ing

Leaving Group Ability: The nature of the leaving group is crucial. For aromatic nucleophilic substitution, the typical halide reactivity order is F > Cl ≈ Br > I. ponder.ing This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine. nih.gov

Steric Hindrance:

The accessibility of the reaction center to the incoming nucleophile is important. ponder.ing In this compound, the substituents are not in immediate proximity to the 4-position, suggesting that steric hindrance from the ring substituents themselves is not a major impediment to nucleophilic attack at this position. However, the size of the nucleophile itself can play a role. ponder.ing

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds by reacting an organohalide with an organoboron species, catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryls and other conjugated systems. wikipedia.org

For this compound, the chloro-substituent can participate in Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or their esters. This allows for the introduction of a wide range of carbon-based substituents at the 4-position. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. organic-chemistry.org

Catalytic Cycle: The mechanism generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the pyridine. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Illustrative Suzuki-Miyaura Coupling of a Halopyridine

| Halopyridine | Boronic Acid | Catalyst System | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Methoxy-5-methyl-4-phenylpyridine |

This is a representative example based on general Suzuki-Miyaura reaction principles. wikipedia.orgrsc.org

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction offers a versatile and often milder alternative to traditional SNAr aminations. wikipedia.org

This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand, such as those from the Buchwald or Hartwig groups. organic-chemistry.org This method is particularly valuable for forming bonds with amines that might be poor nucleophiles under SNAr conditions. The reaction is tolerant of a wide range of functional groups. researchgate.net

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond. wikipedia.org

Heck, Sonogashira, and Stille Couplings

The presence of a chlorine atom on the pyridine ring of this compound opens up possibilities for various palladium-catalyzed cross-coupling reactions. These reactions, including the Heck, Sonogashira, and Stille couplings, are powerful tools for the formation of carbon-carbon bonds.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orgyoutube.com For a substrate like this compound, this would entail the substitution of the chlorine atom with a vinyl group. The success of such a reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions. wikipedia.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org In the context of this compound, a successful Sonogashira coupling would lead to the corresponding 4-alkynyl-2-methoxy-5-methylpyridine derivative. Studies on related chloro-heterocyclic systems, such as 4-chloro-2-trichloromethylquinazoline, have shown that Sonogashira couplings can be achieved using catalysts like Pd(PPh₃)₄ and CuI in the presence of a base like cesium carbonate. researchgate.net However, the reactivity can be influenced by other substituents on the ring. researchgate.net

The Stille coupling utilizes an organotin compound to couple with an organic halide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. nih.govorgsyn.org For this compound, a Stille coupling would involve its reaction with an organostannane in the presence of a palladium catalyst to form a new carbon-carbon bond at the 4-position.

Detailed research findings on the application of these specific coupling reactions to this compound are not extensively documented in publicly available literature. However, based on the general principles of these reactions with other chloropyridines, the following table outlines plausible reaction conditions.

| Coupling Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

| Heck | Pd(OAc)₂, PdCl₂ | PPh₃, BINAP | Et₃N, K₂CO₃ | DMF, NMP |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Cs₂CO₃, Et₃N | DMF, THF |

| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, THF |

Investigation of Catalyst Systems and Ligand Effects

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by the choice of the catalyst system, particularly the ligands coordinating to the palladium center. The electronic and steric properties of the ligands can dictate the rates of oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle. nih.govacs.org

For the coupling of chloropyridines, which are generally less reactive than their bromo or iodo counterparts, the use of electron-rich and sterically bulky phosphine ligands is often beneficial. acs.org Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the coupling of challenging chloro-heteroaromatic substrates. nih.gov For instance, sterically hindered NHC ligands have been demonstrated to promote the C4-selective cross-coupling of 2,4-dichloropyridines. nih.gov

In some cases, ligand-free catalyst systems have also been investigated. These systems often involve the in-situ formation of palladium nanoparticles that can act as the active catalyst. nih.gov The choice between a ligated and a ligand-free system can significantly impact the selectivity of the reaction, especially in substrates with multiple potential reaction sites. nih.gov

The effect of different palladium precursors, such as Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃, in combination with various ligands on the outcome of the coupling reactions with this compound would be a critical area of investigation to optimize the synthesis of its derivatives.

Electrophilic Aromatic Substitution (EAS) and Halogenation Reactions

Reactivity of the Pyridine Ring towards Electrophiles

The pyridine ring is generally considered to be electron-deficient compared to benzene, making it less reactive towards electrophilic aromatic substitution (EAS). fiveable.memasterorganicchemistry.com The nitrogen atom exerts an electron-withdrawing inductive effect and can be protonated under acidic conditions, further deactivating the ring. masterorganicchemistry.com However, the substituents on the ring play a crucial role in modulating its reactivity and directing the position of electrophilic attack.

Regioselective Halogenation (e.g., Bromination of the 6-position)

The halogenation of substituted pyridines is a key transformation for introducing further functionality. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. In the case of this compound, the activating methoxy group at the 2-position would be expected to direct incoming electrophiles to the 3- and 5-positions. Since the 5-position is already substituted with a methyl group, the primary site for electrophilic attack would likely be the 3-position.

However, achieving regioselective halogenation at the 6-position would be challenging due to the electronic directing effects. Research on the closely related 2-methoxy-6-methylpyridine (B1310761) has shown that bromination occurs selectively at the 5-position. tandfonline.com To achieve bromination at the 6-position of this compound, alternative strategies might be necessary, such as directed ortho-metalation followed by reaction with a bromine source, although this falls outside the scope of classical EAS. Without specific experimental data, predicting the precise conditions and outcomes for the regioselective halogenation at the 6-position remains speculative.

Functionalization of the 5-Methyl Group

Oxidation Reactions (e.g., to hydroxymethyl, formyl, or carboxyl)

The methyl group at the 5-position of this compound offers another site for chemical modification through oxidation. The selective oxidation of a methyl group on an aromatic ring can yield valuable functional groups such as hydroxymethyl, formyl (aldehyde), or carboxyl groups.

The oxidation of a benzylic methyl group to a carboxylic acid can often be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. For the conversion to an aldehyde, milder and more selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as selenium dioxide (SeO₂) or ceric ammonium (B1175870) nitrate (B79036) (CAN) have been used for the oxidation of methyl groups on heterocyclic rings to aldehydes. The selective oxidation to the hydroxymethyl group typically requires even milder conditions or a multi-step approach involving initial halogenation of the methyl group followed by nucleophilic substitution with a hydroxide (B78521) source.

| Target Functional Group | Typical Oxidizing Agent | Plausible Product |

| Hydroxymethyl | Mild conditions, e.g., multistep synthesis | 4-Chloro-2-methoxy-5-(hydroxymethyl)pyridine |

| Formyl | SeO₂, MnO₂ | 4-Chloro-2-methoxy-5-formylpyridine |

| Carboxyl | KMnO₄, CrO₃ | 4-Chloro-2-methoxy-5-pyridinecarboxylic acid |

The successful application of these methods to this compound would depend on the compatibility of the oxidizing agents with the other functional groups present on the pyridine ring, namely the chloro and methoxy groups.

Halogenation of the Methyl Group (e.g., to chloromethyl)

The methyl group at the C-5 position of the pyridine ring serves as a handle for further functionalization, most notably through free-radical halogenation. This transformation converts the relatively inert methyl group into a reactive benzylic-type halide, a valuable precursor for subsequent nucleophilic substitution reactions.

The direct chlorination of the methyl group on the this compound scaffold is analogous to established methods for similar pyridine derivatives. For example, processes have been developed for the chlorination of 2-alkoxy-5-alkoxymethyl-pyridines to yield 2-chloro-5-chloromethyl-pyridines. google.com This type of reaction is typically carried out using a chlorinating agent in the presence of a diluent, at temperatures ranging from 0°C to 200°C. google.com Common chlorinating agents for this purpose include phosphorus(V) chloride, phosphorus oxychloride, and thionyl chloride. google.com While direct chlorination of 2-chloro-5-methylpyridine (B98176) with elemental chlorine is possible, it often leads to mixtures and the formation of polychlorinated by-products, necessitating careful control of reaction conditions. google.com An alternative approach involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent, which can provide a cleaner route to the desired 5-(chloromethyl) product. google.com

Table 1: Representative Conditions for Chlorination of Pyridine Side-Chains

| Starting Material Analogue | Chlorinating Agent(s) | Temperature | Product | Reference |

|---|---|---|---|---|

| 2-methoxy-5-methoxymethyl-pyridine | Phosphorus(V) chloride, Phosphorus oxychloride | Reflux | 2-chloro-5-chloromethylpyridine | google.com |

| 2-chloro-5-methylpyridine | Chlorine (Cl₂) | N/A | 2-chloro-5-chloromethylpyridine | google.com |

Other Side-Chain Transformations

Beyond halogenation, the methyl group can undergo other synthetically useful transformations, such as oxidation. The oxidation of a methyl group on a chloropyridine ring to a carboxylic acid is a known process. For instance, 4-chloro-2-methyl-pyridine-N-oxide can be oxidized to 4-chloro-2-picolinate using a strong oxidizing agent like potassium permanganate. patsnap.com This suggests that this compound could be similarly oxidized to form 4-chloro-2-methoxypyridine-5-carboxylic acid. This transformation provides a route to pyridine carboxylic acids, which are important building blocks in medicinal chemistry and materials science.

Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In pyridine chemistry, the position of lithiation is governed by the electronic and coordinating effects of the substituents on the ring. For this compound, the interplay between the electron-withdrawing chloro group and the ortho-directing methoxy group is crucial in determining the site of deprotonation.

Regioselective Deprotonation and Quenching with Electrophiles

The 2-methoxy group is a potent directing group in lithiation reactions, typically directing deprotonation to the C-3 position. However, the presence of other substituents modifies this selectivity. In the case of this compound, deprotonation is expected to occur regioselectively at the C-3 position, which is ortho to the methoxy group and activated by the adjacent nitrogen atom. The resulting lithiated species is a powerful nucleophile that can be trapped with a wide variety of electrophiles to introduce new functional groups onto the pyridine core.

Studies on analogous systems, such as 4-methoxy-2-pyridones, have shown that lithiation with butyllithium (B86547) occurs exclusively at the C-3 position. The resulting anion can then be quenched with electrophiles such as deuterium (B1214612) oxide (MeOD), methyl iodide (MeI), carbon dioxide (CO₂), and various aldehydes. This methodology provides a reliable route to 3,5-disubstituted 4-oxy-2-pyridones.

Table 2: Examples of Electrophilic Quenching of Lithiated Pyridine Analogues

| Lithiated Substrate Class | Base | Electrophile | Product Class |

|---|---|---|---|

| 4-methoxy-2-pyridone | Butyllithium | MeOD, MeI, CO₂, Benzaldehyde | 3-Substituted-4-methoxy-2-pyridone |

| 2-Chloropyridine | BuLi-LiDMAE | Various | 6-Functionalized-2-chloropyridine |

Synthetic Utility in Complex Molecule Construction

The ability to selectively introduce functional groups via metalation makes this compound and its derivatives valuable intermediates in the synthesis of more complex molecules. The lithiation-trapping sequence is a key step in building molecular complexity. For example, the lithiation of substituted pyridones has been employed as a crucial step in the total synthesis of natural products like tenellin (B611285) and funiculosin.

Furthermore, lithiation strategies are central to modern drug discovery efforts. The lithiation of a chloropiperidine derivative, followed by intramolecular cyclization and further functionalization, has been used to create novel 3-D building blocks for fragment-based drug discovery. acs.org This highlights the power of using metalated intermediates derived from chloro-substituted heterocycles to access structurally diverse and medicinally relevant scaffolds. The functionalized pyridine products obtained from these reactions serve as key synthons for agrochemicals, pharmaceuticals, and materials.

Applications of 4 Chloro 2 Methoxy 5 Methylpyridine As a Key Building Block in Advanced Chemical Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The structural framework of 4-Chloro-2-methoxy-5-methylpyridine is a key component in the synthesis of various pharmaceutical intermediates. Its reactivity allows for the construction of more complex molecules with potential therapeutic applications.

A significant application of this compound lies in its role as a precursor for the synthesis of proton pump inhibitors (PPIs). rjpbcs.comresearchgate.netsphinxsai.com PPIs are a class of drugs that reduce gastric acid production. The synthesis of these complex molecules often involves the coupling of a substituted pyridine (B92270) moiety with a benzimidazole (B57391) core. rjpbcs.comresearchgate.net

For instance, in the synthesis of Omeprazole, a key intermediate is 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine. researchgate.netsphinxsai.com While not directly this compound, the synthesis of this and similar pyridine precursors often starts from related pyridine derivatives. The general strategy involves the synthesis of the substituted chloromethyl pyridine, which is then reacted with a 2-mercaptobenzimidazole (B194830) derivative. rjpbcs.com

The synthesis of another PPI, Pantoprazole, involves the intermediate 4-chloro-3-methoxy-2-methylpyridine-N-oxide. patsnap.comgoogle.com This highlights the importance of chlorinated and methoxylated pyridines in constructing the core structures of these pharmaceuticals. The synthesis of this intermediate often starts from 4-chloro-3-methoxy-2-methylpyridine (B28138). patsnap.comgoogle.com

Table 1: Proton Pump Inhibitors and their Pyridine-based Precursors

| Proton Pump Inhibitor | Key Pyridine-based Intermediate |

|---|---|

| Omeprazole | 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine |

| Pantoprazole | 4-chloro-3-methoxy-2-methylpyridine-N-oxide |

| Lansoprazole | 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine |

This table is for illustrative purposes and shows examples of pyridine precursors in PPI synthesis. The exact starting materials and synthetic routes can vary.

The reactivity of the chlorine and methoxy (B1213986) groups, along with the methyl substituent on the pyridine ring, makes this compound a valuable component in multi-step synthetic sequences. These sequences are designed to build complex molecular architectures for various applications.

One example is the industrial preparation of Pantoprazole intermediate pyridine hydrochloride, which involves a multi-step process starting from simpler materials to construct the required substituted pyridine. google.com The synthesis involves steps like chlorination, oxidation, and methoxylation to arrive at the desired intermediate. google.comgoogle.com For example, 3-methoxy-2-methyl-4(1H)-pyridone can be converted to 4-chloro-3-methoxy-2-methylpyridine using phosphorus oxychloride. google.comprepchem.com This chlorinated pyridine then undergoes further transformations.

The synthesis of such complex molecules often requires careful control of reaction conditions to achieve the desired substitutions and avoid unwanted side products. The versatility of pyridine derivatives allows for a range of chemical modifications, making them essential building blocks in organic synthesis.

Synthesis of Agrochemical Precursors and Derivatives

The pyridine ring is a common structural motif in many agrochemicals. agropages.com Chlorinated and methoxylated pyridines, including derivatives of this compound, are important intermediates in the synthesis of herbicides and fungicides. chemimpex.com

The presence of a chlorine atom on the pyridine ring is crucial for the synthesis of many pesticides. agropages.com For example, 2-chloro-5-methylpyridine (B98176) is a key intermediate for certain herbicides. epo.orggoogle.com While not identical, the synthetic principles for these compounds are often similar, involving the chlorination of a methylpyridine precursor. epo.orggoogle.com

The synthesis of various agrochemicals often involves the reaction of a chlorinated pyridine intermediate with other molecules to build the final active ingredient. For instance, the synthesis of some herbicides involves the reaction of a 2-chloro-5-halomethyl-pyridine with a phenoxy compound. epo.org

Precursors for Novel Materials and Ligands in Catalysis

Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to metal centers, and the substituents on the ring can be modified to tune the electronic and steric properties of the resulting metal complexes.

Complexes of transition metals with pyridine-containing ligands have shown catalytic activity in various reactions, including olefin polymerization. researchgate.net For example, cobalt(II) complexes with pyridine and quinoline-based ligands have been investigated as catalysts for oligomerization reactions. researchgate.netnih.gov The specific substituents on the pyridine ring can influence the catalytic activity and selectivity of the metal complex.

The synthesis of these ligands often involves the functionalization of pyridine derivatives. While direct use of this compound as a ligand precursor is not extensively documented in the provided search results, its reactive sites make it a potential candidate for the synthesis of novel ligands for catalysis. The chloro and methoxy groups can be substituted or modified to introduce other functional groups that can coordinate to metal ions.

Development of High-Value Specialty Chemicals

The term "specialty chemicals" refers to a broad category of chemical products that are sold on the basis of their performance or function, rather than their chemical composition. The versatility of this compound as a reactive intermediate allows for its use in the synthesis of various specialty chemicals.

Its derivatives can be incorporated into the production of specialty polymers and coatings, potentially enhancing properties like durability and resistance to environmental factors. chemimpex.com The ability to undergo various chemical transformations makes it a valuable building block for creating molecules with specific, desired properties for a range of industrial applications.

Exploration of New Chemical Space through Derivatization

The functional groups present in this compound allow for a wide range of derivatization reactions, enabling the exploration of new chemical space. The chlorine atom can be displaced by various nucleophiles, the methoxy group can be cleaved to a hydroxyl group, and the methyl group can be functionalized.

This derivatization potential is crucial in drug discovery and materials science, where the synthesis and screening of large libraries of compounds are often employed to identify new molecules with desired biological activities or material properties. The ability to easily modify the structure of this compound makes it an attractive scaffold for generating such libraries.

Computational and Theoretical Chemistry Studies of 4 Chloro 2 Methoxy 5 Methylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-Chloro-2-methoxy-5-methylpyridine. These methods, rooted in quantum mechanics, provide a quantitative description of the molecule's properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For substituted pyridines like this compound, DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with basis sets such as 6-311G* or 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.comresearchgate.net

The process of geometry optimization iteratively adjusts the atomic coordinates to find the configuration with the lowest electronic energy. The resulting energy landscape provides crucial information about the stability of different conformations and the energy barriers between them. These calculations are essential for understanding the molecule's inherent structure and strain.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-N1 | ~1.34 Å |

| Bond Length | C4-Cl | ~1.74 Å |

| Bond Length | C2-O | ~1.36 Å |

| Bond Angle | C2-N1-C6 | ~117° |

| Bond Angle | C3-C4-C5 | ~119° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. malayajournal.org For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO would likely be distributed over the pyridine ring, particularly influenced by the electron-withdrawing chloro group. wuxibiology.com This distribution dictates how the molecule interacts with electrophiles and nucleophiles.

| Molecular Orbital | Energy (eV) | Role in Reactions |

|---|---|---|

| HOMO | -6.5 | Electron Donor |

| LUMO | -1.2 | Electron Acceptor |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of Stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule, providing a guide to its reactive behavior. mdpi.comresearchgate.net The MEP map displays regions of positive and negative electrostatic potential on the molecule's surface. chemrxiv.org

In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red or yellow, indicating a negative potential. researchgate.net These regions are often found near electronegative atoms like nitrogen and oxygen. Conversely, electron-deficient areas, prone to nucleophilic attack, are colored blue, indicating a positive potential. researchgate.net For this compound, the most negative potential (red) is expected around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. The most positive regions (blue) would likely be found near the hydrogen atoms and influenced by the electron-withdrawing chlorine atom. researchgate.netsav.sk

Prediction and Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in predicting and understanding the step-by-step pathways of chemical reactions. mdpi.comnih.gov For this compound, theoretical studies can model its behavior in various reactions, such as nucleophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed. mdpi.com

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation around single bonds, particularly the C-O bond of the methoxy group. Computational methods can calculate the relative energies of these different conformers to determine the most stable conformations.

Furthermore, these studies can elucidate the nature and strength of intermolecular interactions. This compound can participate in various non-covalent interactions, such as hydrogen bonding (if a suitable donor is present), dipole-dipole interactions due to its polar nature, and van der Waals forces. Understanding these interactions is crucial for predicting the molecule's physical properties and its behavior in a condensed phase or in the presence of other molecules.

Quantitative Structure-Activity Relationship (QSAR) at the Chemical Reactivity Level (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its activity. science.gov In the context of chemical reactivity, QSAR models can be developed to predict a molecule's reactivity based on calculated quantum chemical descriptors.

For this compound, descriptors derived from the computational studies mentioned above—such as HOMO-LUMO energies, the magnitude of the HOMO-LUMO gap, and values from the MEP map—can be used as variables. These descriptors quantify the electronic and steric properties of the molecule. A QSAR model could then correlate these descriptors with experimentally observed reaction rates or equilibrium constants for a series of related pyridine derivatives. This approach allows for the prediction of reactivity for new, unsynthesized compounds, thereby guiding experimental efforts.

Solvent Effects on Reactivity and Stability through Computational Modeling

Computational modeling has emerged as a powerful tool to investigate the profound influence of solvents on the reactivity and stability of molecules like this compound. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, general principles derived from theoretical studies on substituted pyridines can be applied to understand and predict its behavior in different solvent environments. These studies typically employ methods like Density Functional Theory (DFT) and utilize both implicit and explicit solvent models to simulate the solvent environment. doaj.orgresearchgate.netgazi.edu.trrsc.org

The reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced, is highly dependent on the surrounding solvent. rsc.orgresearchgate.net Computational models can elucidate the role of the solvent in stabilizing the reactants, transition states, and intermediates involved in these reactions. For instance, polar solvents are generally expected to stabilize the charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism, thereby lowering the activation energy and accelerating the reaction rate. acs.orgnih.gov

Theoretical calculations can predict various parameters that are indicative of solvent effects on reactivity and stability. These include changes in geometric parameters, vibrational frequencies, and electronic properties such as dipole moments and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netresearchgate.net The interaction between the solute and solvent molecules can lead to significant changes in the electronic distribution within the this compound molecule.

Detailed Research Findings from Analogous Systems:

Computational studies on various pyridine derivatives have consistently shown that solvent polarity plays a crucial role in their chemical behavior. For example, in the study of donor-acceptor substituted pyridines, a strong solvatochromic shift observed in emission spectra is attributed to the highly polar character of the excited state, a phenomenon that can be accurately modeled using computational methods. doaj.orgresearchgate.net These studies often calculate the change in dipole moment between the ground and excited states to quantify the effect of the solvent.

Furthermore, computational models have been successfully used to create quantitative models that predict the relative reactivity of different halopyridines in SNAr reactions. rsc.org These models often use descriptors that can be calculated computationally, such as the electron affinity of the electrophile and the molecular electrostatic potential at the reaction center. rsc.orgchemrxiv.org Such models can account for solvation effects and have shown excellent correlation with experimentally determined reaction rates for a diverse set of electrophiles, including various substituted pyridines. rsc.org

To illustrate the potential impact of solvents on the reactivity of this compound, a hypothetical data table based on trends observed in computational studies of similar substituted pyridines is presented below. This table showcases how key computational parameters might vary with the dielectric constant of the solvent.

Interactive Data Table: Predicted Solvent Effects on this compound Reactivity Parameters

| Solvent | Dielectric Constant (ε) | Predicted Relative Activation Energy (kcal/mol) for SNAr | Predicted Ground State Dipole Moment (Debye) |

| n-Hexane | 1.88 | 25.0 | 2.1 |

| Dichloromethane (B109758) | 8.93 | 21.5 | 2.8 |

| Acetone | 20.7 | 19.8 | 3.5 |

| Acetonitrile (B52724) | 37.5 | 18.2 | 4.1 |

| Water | 80.1 | 16.5 | 4.8 |

Note: The data in this table are illustrative and based on general trends observed in computational studies of substituted pyridines. They are not the result of a specific computational study on this compound.

The stability of this compound is also influenced by the solvent. Solvents can affect the conformational preferences of the molecule and the stability of its different tautomers, if any exist. Computational models can be used to calculate the relative energies of different conformations in various solvents, providing insights into the most stable structures in a given environment. The ability of a solvent to form hydrogen bonds can also significantly impact stability, a factor that can be investigated using explicit solvent models in computational simulations. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Comprehensive Characterization of 4 Chloro 2 Methoxy 5 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-resolution 1D NMR spectroscopy is the cornerstone of structural verification for 4-Chloro-2-methoxy-5-methylpyridine.

¹H NMR: The proton NMR spectrum provides the initial fingerprint of the molecule. For this compound, distinct signals are expected for the aromatic protons and the methyl groups of the methoxy (B1213986) and methyl substituents. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-donating methoxy group and the weakly donating methyl group will shield nearby protons, while the electron-withdrawing chloro group will deshield them. This leads to a predictable pattern of signals, allowing for the assignment of each proton.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment. The spectrum for this compound would show distinct resonances for the five carbons of the pyridine ring and the two methyl carbons. The positions of these signals are diagnostic of their substitution pattern. For instance, the carbon atom bonded to the electronegative chlorine (C4) and the oxygen of the methoxy group (C2) would appear at characteristic downfield shifts.

Heteronuclear NMR: Techniques involving other nuclei, such as ¹⁵N NMR, can also be employed. The ¹⁵N chemical shift of the pyridine nitrogen provides further confirmation of the electronic structure of the heterocyclic ring. chemicalbook.com The protonation state or coordination of the nitrogen atom can significantly alter its chemical shift, offering insights into the molecule's reactivity. chemicalbook.com

Illustrative ¹H and ¹³C NMR Data for this compound (Note: The following data are predicted values based on substituent effects on the pyridine ring and may vary based on solvent and experimental conditions.)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H-3 | ~6.7-6.9 | s | ~110-115 |

| H-6 | ~7.9-8.1 | s | ~148-152 |

| -OCH₃ | ~3.9-4.1 | s | ~53-56 |

| -CH₃ | ~2.2-2.4 | s | ~16-18 |

| C-2 | - | - | ~162-165 |

| C-4 | - | - | ~145-148 |

| C-5 | - | - | ~128-132 |

While 1D NMR provides essential information, 2D NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations. sigmaaldrich.com

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the absence of coupling between the isolated aromatic protons (H-3 and H-6), confirming their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is invaluable for definitively assigning the protonated carbons in the pyridine ring (C-3 and C-6) and the methyl groups by linking their ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, regardless of their bonding network. This is particularly useful for confirming the relative positions of substituents. A NOESY spectrum would show a cross-peak between the protons of the C-5 methyl group and the proton at C-6, as well as between the methoxy protons and the proton at C-3, confirming their spatial vicinity.

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without relying on a reference standard of the analyte itself. chemuniverse.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. chemuniverse.comspectrabase.com

The process involves accurately weighing the sample and a certified internal standard of known purity into an NMR tube. By comparing the integral of a specific, well-resolved signal from the analyte (e.g., the methoxy signal of this compound) with the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated with high precision and accuracy. This method is orthogonal to chromatographic techniques and can detect NMR-active impurities that might be missed by other methods. spectrabase.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides essential information on the molecular weight and the elemental composition of a compound and offers structural clues through the analysis of fragmentation patterns.

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the m/z of ions with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of the molecular ion. For this compound (C₇H₈ClNO), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This provides a high degree of confidence in the compound's identity.

Calculated Exact Masses for this compound Isotopologues

| Isotopologue Formula | Description | Calculated Exact Mass (m/z) |

| C₇H₈³⁵ClNO | Containing the ³⁵Cl isotope | 157.0345 |

| C₇H₈³⁷ClNO | Containing the ³⁷Cl isotope | 159.0316 |

The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be clearly resolved in the mass spectrum, serving as a definitive marker for the presence of a single chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or another ion of interest), subjecting it to fragmentation through collision-induced dissociation (CID), and then analyzing the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its weakest bonds and stable substructures.

For this compound, key fragmentation pathways could include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, leading to a significant fragment ion.

Loss of formaldehyde (B43269) (CH₂O): Another characteristic fragmentation of methoxy aromatic compounds.

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond.

Ring fragmentation: Cleavage of the pyridine ring itself after initial fragmentation events.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structural assignments made by NMR spectroscopy. This combined analytical approach ensures a comprehensive and unambiguous characterization of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. These techniques probe the vibrational motions of bonds, which occur at specific, characteristic frequencies.

In the case of this compound, the IR and Raman spectra would reveal key vibrations corresponding to its constituent parts: the pyridine ring, the chloro group, the methoxy group, and the methyl group. Although specific spectral data for this exact compound is not publicly available, analysis of related structures provides a clear indication of the expected spectral features.

For instance, the FTIR spectrum of the related compound 2-chloro-6-methyl pyridine was analyzed in the 400-4000 cm⁻¹ range. orientjchem.org The analysis of 4-Chloro-5-iodo-2-methoxypyridine also provides insight into characteristic vibrations, such as the C=N stretching at 1580 cm⁻¹ and the C–O–CH₃ vibration at 1250 cm⁻¹. Based on these and other similar compounds, a table of expected vibrational frequencies for this compound can be compiled.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Correlation |

|---|---|---|---|

| Pyridine Ring | C=N Stretching | ~1580 | |

| Pyridine Ring | C=C Aromatic Stretching | 1600-1450 | researchgate.net |

| Methoxy Group | C–O–C Asymmetric Stretch | ~1250 | |

| Methoxy Group | C–O–C Symmetric Stretch | ~1050-1000 | General IR tables |

| Methyl Group | C-H Asymmetric Stretch | ~2960 | General IR tables |

| Methyl Group | C-H Symmetric Stretch | ~2870 | General IR tables |

| Methyl Group | C-H In-plane Bending | ~1375 | researchgate.net |

X-ray Crystallography for Solid-State Structural Determination

To perform single-crystal X-ray diffraction, a high-quality, single crystal of the compound is required. For pyridine derivatives, this is often achieved by slow evaporation of a suitable solvent. nih.gov Although a crystal structure for this compound is not available in the public domain, the procedure for a related pyrimidine (B1678525) derivative illustrates the process. The compound was recrystallized from dichloromethane (B109758) (CH₂Cl₂) to yield crystals suitable for analysis. nih.gov

The diffraction experiment provides the fundamental data of the crystal's unit cell—the basic repeating unit of the crystal lattice. For example, a substituted pyrimidine derivative was found to crystallize in the triclinic system with specific cell parameters determined. nih.gov

Table 2: Illustrative Single Crystal X-ray Diffraction Data for a Substituted Heterocycle

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.000 (4) |

| b (Å) | 11.454 (6) |

| c (Å) | 12.001 (7) |

| α (°) | 87.820 (7) |

| β (°) | 76.084 (6) |

| γ (°) | 77.700 (6) |

| Volume (ų) | 1042.9 (10) |

| Z (molecules/unit cell) | 2 |

Data from a related substituted pyrimidine derivative for illustrative purposes. nih.gov

From this raw data, a full structural solution reveals the precise coordinates of each atom. This allows for the determination of the molecule's conformation, such as the planarity of the pyridine ring and the orientation of its substituents. For chiral molecules, this technique can determine the absolute configuration.

When growing suitable single crystals is not feasible, powder X-ray diffraction (PXRD) offers an alternative. This technique uses a microcrystalline powder sample, which contains thousands of tiny, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ).

PXRD is invaluable for characterizing the bulk material, confirming its crystalline phase, and identifying impurities if they form a separate crystalline phase. While less detailed than its single-crystal counterpart, PXRD can, in some cases, be used to solve a crystal structure, especially with modern computational methods. It is a critical tool for quality control in industrial settings to ensure batch-to-batch consistency of the crystalline form.

The detailed structural data from single-crystal X-ray diffraction also illuminates the non-covalent interactions that govern how molecules arrange themselves in the crystal lattice. These interactions, while weaker than covalent bonds, are crucial in determining the physical properties of the solid, such as melting point and solubility.

In the crystal structures of related nitrogen-containing heterocycles, hydrogen bonds are a common feature. For example, molecules containing N-H groups often form N-H···N or N-H···O hydrogen bonds, which link molecules into dimers, chains, or more complex three-dimensional networks.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, used to separate, identify, and quantify the components of a mixture. For the final validation of a synthesized compound, assessing its purity is paramount.

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of non-volatile organic compounds like this compound. The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.

A typical HPLC method for a chloropyridine derivative would utilize a reversed-phase column, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water. sielc.com An acidic buffer is often added to the mobile phase to ensure that basic compounds like pyridines are protonated and produce sharp, symmetrical peaks. sielc.com

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. For instance, the purity of 4-chloro-2-methylpyridine-N-oxide was successfully determined to be 98.7% using an HPLC method. patsnap.com

Table 3: Representative HPLC Method Parameters for Analysis of a Chloropyridine Derivative

| Parameter | Condition | Source of Correlation |

|---|---|---|

| Column | Primesep 100 (Mixed-mode) or C18 | sielc.com |

| Mobile Phase | Acetonitrile / Water with Acidic Buffer (e.g., H₂SO₄) | sielc.com |

| Detection | UV Absorbance (e.g., 200-260 nm) | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

By developing and validating such an HPLC method, one can reliably assess the purity of this compound, ensuring it meets the stringent quality requirements for its intended use.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound and its derivatives. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection power of mass spectrometry, making it an indispensable tool for the comprehensive characterization of these substituted pyridines. nih.gov

The analysis of this compound by GC-MS involves the volatilization of the sample followed by its separation on a capillary column. The choice of the column's stationary phase is critical; non-polar columns (e.g., DB-5) or columns with intermediate polarity are often employed for the analysis of substituted pyridines. hpst.cz The retention time of the compound is influenced by its volatility and its interaction with the stationary phase. Given its molecular structure, this compound is expected to have a moderate retention time, eluting after more volatile, less substituted pyridines but before larger, poly-substituted derivatives.

Following separation by the gas chromatograph, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization (usually at 70 eV) causes the molecule to fragment in a reproducible and characteristic manner, providing a unique mass spectrum that serves as a chemical "fingerprint". researchgate.net

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak. The compound has a molecular formula of C₇H₈ClNO and a molecular weight of approximately 157.60 g/mol . sigmaaldrich.comchemscene.com Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will display two peaks: the M⁺ peak at m/z 157 (corresponding to the molecule with ³⁵Cl) and an M+2 peak at m/z 159 (for the molecule with ³⁷Cl), with a relative intensity ratio of about 3:1. This isotopic pattern is a key diagnostic feature for identifying chlorinated compounds.

The fragmentation of the molecular ion is anticipated to follow several predictable pathways based on the established fragmentation of aromatic, chlorinated, and methoxy-substituted compounds. The primary fragmentation steps are expected to involve the loss of stable neutral molecules or radicals from the parent ion. Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the cleavage of the methyl group from the methoxy ether, leading to a stable ion. This would result in a fragment at m/z 142 (157 - 15).

Loss of a chlorine radical (•Cl): Cleavage of the carbon-chlorine bond would yield a fragment ion at m/z 122 (157 - 35).

Loss of formaldehyde (CH₂O): Rearrangement and elimination of formaldehyde from the methoxy group is another characteristic pathway for methoxy-aromatic compounds, which would produce a fragment at m/z 127 (157 - 30).

Loss of the methoxy radical (•OCH₃): Cleavage of the entire methoxy group would result in a fragment at m/z 126 (157 - 31).

Ring cleavage: The pyridine ring itself can undergo fragmentation, typically involving the loss of hydrogen cyanide (HCN), leading to smaller fragment ions.

These fragmentation patterns provide robust structural information, allowing for the unambiguous identification of this compound and the differentiation between its isomers and related derivatives. The relative abundance of these fragment ions helps to confirm the substitution pattern on the pyridine ring.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Proposed Ionic Species | Proposed Origin of Fragment |

| 157 | [C₇H₈ClNO]⁺• | Molecular Ion (M⁺) |

| 159 | [C₇H₈³⁷ClNO]⁺• | M+2 Isotope Peak |

| 142 | [C₆H₅ClNO]⁺ | Loss of •CH₃ |

| 127 | [C₆H₆ClN]⁺• | Loss of CH₂O |

| 126 | [C₇H₈N]⁺ | Loss of •Cl |

| 122 | [C₇H₈NO]⁺ | Loss of •Cl |

Future Perspectives and Emerging Research Directions

Novel Synthetic Methodologies and Process Intensification